molecular formula C18H29N B12003039 4-(4-Hexylcyclohexyl)aniline CAS No. 95641-05-7

4-(4-Hexylcyclohexyl)aniline

Cat. No.: B12003039
CAS No.: 95641-05-7
M. Wt: 259.4 g/mol
InChI Key: OHTJIQZQOGNDQO-UHFFFAOYSA-N
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Description

4-(4-Hexylcyclohexyl)aniline is an organic compound with the molecular formula C18H29N It is characterized by a cyclohexyl ring substituted with a hexyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hexylcyclohexyl)aniline typically involves the following steps:

    Cyclohexylation: Cyclohexyl bromide reacts with hexylmagnesium bromide in the presence of a catalyst to form 4-hexylcyclohexane.

    Amination: The 4-hexylcyclohexane undergoes a Friedel-Crafts amination reaction with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or quinones.

    Reduction: Reduction reactions can convert the aniline group to a corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Nitro derivatives or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Hexylcyclohexyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-(4-Hexylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the hexyl group.

    Aniline: The parent compound without the cyclohexyl and hexyl substitutions.

    4-Hexylaniline: Similar but lacks the cyclohexyl ring.

Uniqueness: 4-(4-Hexylcyclohexyl)aniline is unique due to its combination of a cyclohexyl ring, a hexyl chain, and an aniline moiety. This structural combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-(4-hexylcyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16H,2-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTJIQZQOGNDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395762
Record name 4-(4-hexylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95641-05-7
Record name 4-(4-hexylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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